molecular formula C21H25ClFN3O3S B2485258 N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)pentanamide CAS No. 478079-26-4

N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)pentanamide

Cat. No.: B2485258
CAS No.: 478079-26-4
M. Wt: 453.96
InChI Key: ITLZDBUQNXIIIP-UHFFFAOYSA-N
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Description

N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)pentanamide is a useful research compound. Its molecular formula is C21H25ClFN3O3S and its molecular weight is 453.96. The purity is usually 95%.
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Scientific Research Applications

Synthesis Pathways and Intermediates

N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)pentanamide and its derivatives have been studied extensively for their role in synthesizing various pharmaceuticals. For instance, compounds like Fluspirilen and Penfluridol have been synthesized from key intermediates that share structural similarities with the compound . These pathways involve steps like hydroformylation and subsequent reactions with specific reactants to obtain the final pharmaceutical product (Botteghi et al., 2001). Additionally, other pathways involving Knoevenagel condensation and Stetter reactions have been utilized to create key intermediates for drugs like atorvastatin, showcasing the versatility of this compound and its derivatives in synthetic chemistry (Zhou Kai, 2010).

Potential in Drug Synthesis

The compound has shown potential in the synthesis of various drugs, especially those targeting the central nervous system and cancer. For example, a derivative of this compound demonstrated significant activity against leukemia, colon cancer, and melanoma in vitro, highlighting its potential in anticancer drug synthesis (Szafrański & Sławiński, 2015). Similarly, another study developed antagonists for the A(2B) adenosine receptor with subnanomolar affinity, showing the compound's role in developing highly selective drugs (Borrmann et al., 2009).

Biochemical Research

Antimicrobial and Enzyme Inhibition

Various studies have synthesized derivatives of this compound to explore their antimicrobial and enzyme inhibition activities. For instance, N-substituted derivatives were synthesized and evaluated as potential drug candidates for Alzheimer’s disease, showing enzyme inhibition activity against acetyl cholinesterase (AChE) (Rehman et al., 2018). Similarly, other derivatives have shown inhibitory potency against bacterial strains, emphasizing the compound's relevance in antimicrobial research (Wang et al., 2011).

Potential in Diabetes Treatment

S-substituted derivatives of 1,2,4-triazol-3-thiol, synthesized using this compound, exhibited potent inhibitory activity against the α-glucosidase enzyme, surpassing that of acarbose, a standard diabetes treatment. This highlights the compound's potential in developing new treatments for type II diabetes (ur-Rehman et al., 2018).

Properties

IUPAC Name

N-[4-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-3-fluorophenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClFN3O3S/c1-2-3-4-21(27)24-17-7-10-20(19(23)15-17)25-11-13-26(14-12-25)30(28,29)18-8-5-16(22)6-9-18/h5-10,15H,2-4,11-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLZDBUQNXIIIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.